2-Amino-3,4,5-trifluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,4,5-trifluorobenzonitrile is an organic compound with the molecular formula C7H3F3N2 It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and an amino group is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4,5-trifluorobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method is the reaction of 2,4,5-trifluorobenzonitrile with ammonia under specific conditions. The process involves:
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,4,5-trifluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid can be used under controlled conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Amino-3,4,5-trifluorobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3,4,5-trifluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
2,4,5-Trifluorobenzonitrile: Lacks the amino group, making it less reactive in certain biological contexts.
2,4-Dichloro-3,5-difluorobenzoic acid: Contains chlorine atoms instead of an amino group, leading to different chemical and biological properties.
Uniqueness: 2-Amino-3,4,5-trifluorobenzonitrile is unique due to the presence of both an amino group and multiple fluorine atoms, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H3F3N2 |
---|---|
Molecular Weight |
172.11 g/mol |
IUPAC Name |
2-amino-3,4,5-trifluorobenzonitrile |
InChI |
InChI=1S/C7H3F3N2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1H,12H2 |
InChI Key |
CYIQQSRRBKQLMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.